5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one
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Overview
Description
5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indolin-2-one core with amino, ethyl, and trimethyl substituents. It has a molecular formula of C13H18N2O and a molecular weight of 218.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the reaction of phenylhydrazine with an appropriate ketone, such as 3,3,7-trimethyl-2-butanone, in the presence of an acid catalyst like methanesulfonic acid, can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
- Mixing phenylhydrazine and the ketone in a suitable solvent (e.g., methanol).
- Adding an acid catalyst to initiate the reaction.
- Refluxing the mixture to complete the reaction.
- Purifying the product through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the indolin-2-one core can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methylindolin-2-one: Similar structure but with a methyl group instead of an ethyl group.
5-Amino-1-ethylindolin-2-one: Lacks the trimethyl substituents.
5-Amino-3,3,7-trimethylindolin-2-one: Similar structure but without the ethyl group.
Uniqueness
5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and trimethyl groups can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets .
Properties
IUPAC Name |
5-amino-1-ethyl-3,3,7-trimethylindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-5-15-11-8(2)6-9(14)7-10(11)13(3,4)12(15)16/h6-7H,5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLHCPGBOIKOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2C)N)C(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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